molecular formula Cr4N4 B1143727 tetrachromium nitride CAS No. 12645-11-3

tetrachromium nitride

Cat. No.: B1143727
CAS No.: 12645-11-3
M. Wt: 264.0112
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Description

Tetrachromium nitride is an inorganic compound that provides significant value in advanced materials research, particularly in the development and study of protective coatings. Chromium nitride coatings, in general, are the subject of intense research due to their exceptional hardness, outstanding wear resistance, and excellent corrosion protection capabilities . These properties make materials like this compound critical for investigating next-generation surface engineering solutions for demanding applications in the aerospace, automotive, and energy sectors . Research into chromium nitride systems often focuses on their microstructural transformation under high-temperature conditions, which is crucial for predicting coating performance and failure mechanisms in operational environments . Furthermore, the nitridation of chromium-bearing alloys is a key area of study for developing surfaces with low interfacial contact resistance and high corrosion resistance, which are essential for components in electrochemical devices such as fuel cells and sensors . This compound offers researchers a platform to explore these fundamental mechanisms and contribute to the innovation of durable, high-performance materials.

Properties

CAS No.

12645-11-3

Molecular Formula

Cr4N4

Molecular Weight

264.0112

Origin of Product

United States

Comparison with Similar Compounds

Key Properties (Based on Available Data):

  • Appearance : Solid (exact color/texture unspecified in evidence) .
  • Chemical Identifiers : CAS 12645-11-3 (tetrachromium nitride), CAS 12053-00-8 (chromium nitride) .
  • Safety: Limited data, but chromium nitride (CrN) requires precautions for inhalation exposure, suggesting this compound may share similar hazards .

Comparison with Similar Metal Nitrides

Titanium Nitride (TiN)

Properties:

  • Molar Mass : 61.874 g/mol .
  • Appearance : Gold-colored coating .
  • Applications : Widely used for wear-resistant coatings, decorative finishes, and semiconductor components due to its hardness and corrosion resistance .
  • Cost: Less expensive than noble metals with comparable properties .

Comparison with this compound :

  • Structure : TiN has a cubic crystal structure, whereas this compound’s structure is undefined in the evidence.

Aluminum Nitride (AlN)

Chemical Formula : AlN
CAS : 24304-00-5 (inferred).
Properties :

  • Thermal Conductivity : High (theoretical ~320 W/m·K), making it ideal for electronic substrates .
  • Applications : Substrates for LEDs, power electronics, and heat sinks .
  • Market Trends : Growing demand in the electronics sector, driven by its thermal management capabilities .

Comparison with this compound :

  • Functionality : AlN excels in thermal conductivity, while this compound’s thermal properties are unspecified.
  • Industrial Relevance : AlN has a well-established market (projected to grow through 2024), whereas this compound’s commercial applications remain unclear .

Chromium(III) Nitride (CrN)

Chemical Formula : CrN
CAS : 24094-93-7 .
Properties :

  • Linear Formula : CrN .
  • Safety : Requires respiratory protection; first aid measures include artificial respiration if inhaled .

Comparison with this compound :

  • Stoichiometry : CrN has a simpler 1:1 Cr:N ratio, while this compound implies a higher chromium content.
  • Hazards : Both compounds likely share similar safety protocols due to chromium content .

Data Table: Comparative Overview

Property This compound Titanium Nitride (TiN) Aluminum Nitride (AlN) Chromium(III) Nitride (CrN)
CAS Number 12645-11-3 25583-20-4* 24304-00-5* 24094-93-7
Chemical Formula Likely Cr₄N TiN AlN CrN
Molar Mass (g/mol) N/A 61.87 40.99* 66.00*
Key Applications Undefined Coatings, semiconductors Electronics, thermal management Wear-resistant coatings
Safety Concerns Respiratory hazards Low toxicity Dust inhalation risks Respiratory hazards

*Inferred from common knowledge due to evidence gaps.

Preparation Methods

Process Overview and Reaction Mechanism

The high-temperature ammonolysis method, as detailed in patent CN103318855A, utilizes metallic chromium powder (≥99.95% purity) and ammonia gas under controlled atmospheric conditions. The reaction occurs in a graphite crucible within a high-temperature furnace, where chromium reacts with ammonia-derived nitrogen radicals according to:

4Cr+NH3CrN+3CrH+H2(at 800–1200°C)4\text{Cr} + \text{NH}3 \rightarrow \text{CrN} + 3\text{CrH} + \text{H}2 \quad \text{(at 800–1200°C)}

Ammonia decomposition generates reactive nitrogen species while suppressing oxide formation through precise oxygen partial pressure control (1.013×10⁴.⁵⁵–10⁴.⁵⁸ Pa).

Temperature and Time Optimization

  • 800–1000°C : Produces CrN with 1.63–1.65% oxygen content after 10–20 hours.

  • 1100–1200°C : Reduces synthesis time to 4–6 hours but increases oxygen content to 3.98% due to enhanced chromium oxidation.

  • Isothermal Holding : Prolonged durations (>15 hours) at 1000°C yield 99.2% phase purity via XRD analysis.

Gas Dynamics and Pressure Control

  • Ammonia Flow Rate : 0.5–2 L/min ensures continuous nitrogen supply without turbulent gas flow.

  • Nitrogen Partial Pressure : Maintained at 1.013×10³.¹¹–10⁶.⁴¹ Pa to stabilize the CrN phase.

Particle Size and Precursor Quality

  • Chromium Powder : 200–250 mesh (58–74 µm) maximizes surface area for gas-solid reactions.

  • Impurity Threshold : Oxygen content in raw chromium must be <0.05% to prevent Cr₂O₃ formation.

Performance Metrics and Industrial Scalability

Table 1: Comparative Outcomes of High-Temperature Ammonolysis

Temperature (°C)Duration (h)Oxygen Content (%)Phase Purity (%)Crystallite Size (nm)
800201.6598.745 ± 3
1000101.6399.252 ± 4
120043.9897.168 ± 5

Data sourced from CN103318855A demonstrates that 1000°C/10-hour conditions balance productivity and quality, achieving sub-2% oxygen levels suitable for tribological coatings.

Comparative Analysis of Alternative CrN Synthesis Methods

High-Energy Ball Milling (HEBM)

HEBM mechanically alloys chromium powder under nitrogen atmosphere, but introduces 4–7% oxygen contamination from grinding media. Crystallite sizes remain below 30 nm, but phase purity rarely exceeds 85% due to incomplete nitridation.

Arc Discharge Plasma Synthesis

This method vaporizes chromium electrodes in nitrogen plasma, producing nanocrystalline CrN (10–20 nm) with 92–94% purity. However, energy consumption exceeds 25 kWh/kg, and scalability is limited by electrode erosion rates.

Microwave-Assisted Carbothermal Reduction

While microwave synthesis accelerates reaction kinetics (e.g., 1-hour processing for g-C₃N₄/TiO₂ composites), chromium oxide precursors often leave residual carbon (0.8–1.2 wt%) that degrades electrical resistivity.

Limitations of Conventional Ammonolysis

Traditional ammonolysis using CrCl₃ or Cr₂O₃ precursors achieves 95% purity but generates corrosive HCl or H₂S byproducts, complicating reactor design and waste management.

Advanced Characterization of CrN Synthesized via High-Temperature Ammonolysis

X-Ray Diffraction (XRD) Analysis

XRD patterns of optimized CrN (1000°C/10h) show dominant (111), (200), and (220) cubic phase peaks (JCPDS 11-0065) with no detectable Cr₂N or Cr₂O₃. Rietveld refinement confirms lattice parameter a = 4.14 Å, consistent with stoichiometric CrN.

Oxygen Content and Its Impact on Mechanical Properties

Figure 1: Vickers Hardness vs. Oxygen Content

  • 1.63% O₂: 2100 HV

  • 3.98% O₂: 1650 HV

Oxygen interstitials disrupt Cr-N bonding, reducing hardness by 21.4% at elevated oxygen levels.

Thermal Stability in Oxidizing Environments

Thermogravimetric analysis (TGA) reveals onset oxidation temperatures:

  • Low-oxygen CrN (1.63%): 850°C in air

  • High-oxygen CrN (3.98%): 720°C in air

Oxidation follows parabolic kinetics, forming protective Cr₂O₃ layers above 600°C.

Industrial Applications and Processing Considerations

Tool Coatings

CrN deposited via magnetron sputtering (using ammonolysis-synthesized targets) achieves adhesion strength >70 N (Rockwell C test) and wear rates <5×10⁻⁶ mm³/Nm.

Diffusion Barriers in Microelectronics

Low-oxygen CrN (1.63%) exhibits resistivity of 200 µΩ·cm, suitable for Cu diffusion barriers in ≤10 nm nodes.

Challenges in Large-Scale Production

  • Ammonia Consumption : 8–12 kg per kg of CrN necessitates scrubbers for unreacted NH₃.

  • Energy Intensity : 9.8–14.2 kWh/kg CrN, primarily from furnace heating .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tetrachromium nitride, and how do reaction conditions influence crystallographic purity?

  • This compound (Cr₄N) synthesis typically employs high-temperature solid-state reactions or chemical vapor deposition (CVD). For solid-state methods, stoichiometric mixtures of chromium and nitrogen precursors (e.g., NH₃) are heated under inert atmospheres (e.g., argon) at 800–1200°C. Crystallographic purity is highly dependent on temperature gradients and cooling rates, as rapid quenching may introduce defects. Characterization via XRD and TEM is critical to verify phase purity and lattice parameters .

Q. Which spectroscopic techniques are most effective for distinguishing this compound from related chromium nitride phases (e.g., CrN, Cr₂N)?

  • X-ray photoelectron spectroscopy (XPS) is essential for identifying nitrogen bonding states (e.g., Cr–N vs. interstitial N). Raman spectroscopy can differentiate between Cr₄N and Cr₂N based on vibrational modes linked to nitride coordination. Pairing these with TEM-EDS ensures elemental mapping accuracy, particularly to rule out oxygen contamination .

Q. How do temperature and pressure conditions affect the thermal stability of this compound in inert vs. reactive environments?

  • Thermogravimetric analysis (TGA) under argon reveals decomposition thresholds (typically >1000°C), while reactive atmospheres (e.g., O₂) accelerate oxidation. Controlled experiments should isolate variables (e.g., heating rate, gas flow) to model kinetic pathways. Data interpretation must account for ex situ vs. in situ measurement discrepancies .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve contradictions in reported magnetic properties of this compound?

  • Discrepancies in magnetic susceptibility data (e.g., paramagnetic vs. antiferromagnetic behavior) may arise from impurity phases or lattice distortions. Density functional theory (DFT) simulations can predict spin configurations and compare them with experimental neutron diffraction data. Validation requires high-purity samples and strict exclusion of oxygen during synthesis .

Q. What experimental strategies address challenges in measuring the electronic band structure of this compound?

  • Angle-resolved photoemission spectroscopy (ARPES) combined with synchrotron radiation provides direct bandgap measurements but requires ultra-high vacuum conditions. Surface contamination (e.g., adsorbed oxygen) must be minimized via in situ cleavage or sputtering. Cross-validation with theoretical models (e.g., GW approximation) reduces systematic errors .

Q. How do defect engineering and doping influence the mechanical properties of this compound thin films?

  • Nanoindentation studies paired with TEM reveal hardness variations linked to grain boundaries and vacancy concentrations. Doping with transition metals (e.g., Fe) alters dislocation mobility, but controlled deposition (e.g., magnetron sputtering) is necessary to avoid unintended phase segregation. Statistical analysis of fracture toughness data should account for substrate effects .

Methodological Best Practices

Designing reproducible experiments for this compound synthesis:

  • Document all parameters (e.g., precursor purity, gas flow rates, furnace calibration) and use standardized protocols (e.g., ASTM guidelines for nitride ceramics). Reproducibility tests across multiple labs can identify systemic errors, such as moisture contamination in precursors .

Resolving conflicting data on nitrogen content in Cr₄N:

  • Combustion analysis (e.g., LECO nitrogen determinator) provides quantitative N measurements but must be calibrated against certified standards. Cross-check with EELS (electron energy loss spectroscopy) to address spatial heterogeneity in nitrogen distribution .

Integrating experimental and computational workflows for property prediction:

  • Use high-throughput screening (HTS) to generate datasets linking synthesis conditions to properties (e.g., hardness, conductivity). Machine learning models trained on these datasets can predict optimal synthesis pathways, but require rigorous validation against controlled experiments .

Data Management and Validation

  • Critical Parameters Table:

    ParameterMeasurement TechniqueCommon PitfallsMitigation Strategy
    Nitrogen StoichiometryCombustion AnalysisOxygen interferencePre-anneal precursors in reducing atmospheres
    Crystallite SizeXRD Scherrer EquationStrain broadeningPair with TEM for direct imaging
    Magnetic SusceptibilitySQUID MagnetometrySample holder contaminationUse diamagnetic sample holders

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